3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol

Description

Significance of Pyrazolone (B3327878) Heterocycles in Contemporary Organic and Inorganic Chemistry Research

Pyrazolone derivatives are a class of five-membered nitrogen-containing heterocyclic compounds that have garnered substantial attention in various fields of chemistry. mdpi.com Their prominence stems from a combination of straightforward synthesis, structural versatility, and a wide array of chemical and physical properties. mdpi.com

In organic and medicinal chemistry , pyrazolones are recognized as "privileged structures" due to their frequent appearance in biologically active molecules. mdpi.com They form the core of numerous pharmaceuticals and exhibit a broad spectrum of pharmacological activities. jmchemsci.comresearchgate.net Research has demonstrated their efficacy as anti-inflammatory, antimicrobial, antitumor, and analgesic agents. mdpi.comresearchgate.net The reactivity of the pyrazolone ring, particularly at the C4 position, allows for the synthesis of a diverse library of derivatives, making them valuable synthons in the development of new therapeutic agents. researchgate.netrsc.org

In inorganic and coordination chemistry , pyrazolones and their derivatives, especially those resulting from C4-acylation, are highly effective chelating ligands. rsc.orgmdpi.com Their ability to form stable complexes with a variety of metal ions is exploited in several applications. These include solvent extraction for metal separation and purification, catalysis, and the development of novel materials with specific magnetic or optical properties. researchgate.netrsc.org The coordination chemistry of pyrazolone-based ligands is an active area of research, with studies focusing on the synthesis and characterization of new metal complexes and their potential applications. researchgate.net

Furthermore, pyrazolone derivatives are crucial intermediates in the dye and pigment industry . The reactivity of the methylene (B1212753) group at the C4 position allows for coupling reactions with diazonium salts, leading to the formation of intensely colored azo dyes. dyestuffintermediates.comresearchgate.net These dyes find widespread use in textiles, food coloring, and photography. mdpi.comdyestuffintermediates.com

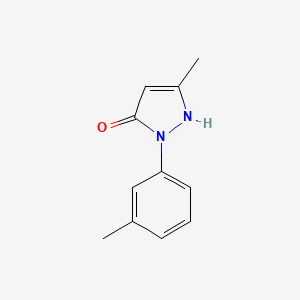

Structural Overview and Research Context of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol

This compound is a specific derivative of the pyrazolone family. Its structure features a central pyrazole (B372694) ring with a methyl group at the C3 position, a hydroxyl group at the C5 position, and a 3-methylphenyl (also known as m-tolyl) group attached to the N1 nitrogen atom.

The classical and most common synthesis route for 1-aryl-3-methyl-5-pyrazolones involves the cyclocondensation reaction between an arylhydrazine (in this case, 3-methylphenylhydrazine) and a β-ketoester, typically ethyl acetoacetate (B1235776). mdpi.comresearchgate.net This reaction is a foundational method in heterocyclic chemistry for creating the pyrazolone core structure.

A critical aspect of the chemistry of pyrazolones is their existence in various tautomeric forms. researchgate.netreddit.com Due to proton mobility, this compound can exist in equilibrium between several forms, primarily the keto (CH), enol (OH), and zwitterionic/amine (NH) forms. The predominant tautomer can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net This tautomerism is fundamental to its reactivity, particularly the nucleophilic character of the C4 position in the keto form and the coordinating ability of the enol form.

The research context for this compound is primarily as a chemical intermediate. Its structural similarity to the widely used 3-methyl-1-phenyl-1H-pyrazol-5-ol (PMP) suggests its application in areas where modifying the phenyl ring with a methyl group could fine-tune the final product's properties, such as solubility, color (in dyes), or metal-binding affinity. dyestuffintermediates.com It serves as a precursor for creating more complex molecules, including azo dyes and ligands for metal chelation.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6935-08-6 |

| Appearance | Solid (predicted) |

| Synthesis | Condensation of 3-methylphenylhydrazine and ethyl acetoacetate |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(3-methylphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-4-3-5-10(6-8)13-11(14)7-9(2)12-13/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPQOFUQARNUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C=C(N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199096 | |

| Record name | 1,2-Dihydro-5-methyl-2-(3-methylphenyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35496-20-9 | |

| Record name | 1,2-Dihydro-5-methyl-2-(3-methylphenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35496-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-5-methyl-2-(3-methylphenyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 1 3 Methylphenyl 1h Pyrazol 5 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrazolone (B3327878) derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity and spatial relationships within the molecule.

In the ¹H NMR spectrum of 1-phenyl-3-methyl-pyrazol-5-one derivatives, the methyl group at the C3 position (C3-CH₃) typically appears as a sharp singlet in the upfield region, often around δ 2.1-2.3 ppm. mdpi.com The protons on the phenyl and methylphenyl rings produce a complex multiplet pattern in the aromatic region, generally between δ 7.2 and 7.9 ppm. jocpr.com For C-acylated derivatives, a characteristic broad singlet for the enolic OH proton can be observed far downfield, between δ 11.5 and 12.0 ppm, indicating strong intramolecular hydrogen bonding. rsc.org

The ¹³C NMR spectrum offers further structural confirmation. The carbonyl carbon (C=O) of the pyrazolone ring is typically observed as a low-intensity signal above δ 160 ppm. jocpr.com The methyl carbon of the C3-CH₃ group resonates at approximately δ 12-16 ppm. mdpi.comrsc.org The aromatic carbons of the phenyl substituents appear in the δ 116-140 ppm range, with their specific shifts influenced by the substitution pattern. jocpr.comrsc.org

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous signal assignment. researchgate.netslideshare.netyoutube.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning adjacent protons within the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by correlating the C3-CH₃ protons to the C3 and C4 carbons of the pyrazole (B372694) ring. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, aiding in conformational analysis. researchgate.net

Table 1: Typical NMR Chemical Shifts (δ, ppm) for 1-Aryl-3-methyl-1H-pyrazol-5-one Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| C3-CH₃ | ~2.1 - 2.3 (s) | ~12 - 16 | mdpi.comrsc.org |

| Aromatic-H | ~7.2 - 7.9 (m) | ~116 - 140 | jocpr.com |

| Enolic OH (H-bonded) | ~11.5 - 12.0 (br s) | - | rsc.org |

| C=O (Pyrazolone) | - | >160 | jocpr.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol and its derivatives, IR spectroscopy provides key evidence for the presence of carbonyl, imine, and aromatic functionalities, and can help distinguish between tautomeric forms.

The spectra of these compounds are characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is typically observed in the range of 1699-1708 cm⁻¹. researchgate.net The presence of this band is a clear indicator of the keto (pyrazol-5-one) tautomer. The C=N stretching vibration of the pyrazole ring usually appears in the 1570-1595 cm⁻¹ region. mdpi.com

Aromatic C-H stretching vibrations are seen as a group of weaker bands above 3000 cm⁻¹ (typically 3044-3100 cm⁻¹), while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹ (around 2911-2925 cm⁻¹). researchgate.netresearchgate.net The presence of N-H bonds, which can occur in certain tautomers or derivatives, gives rise to stretching vibrations around 3486 cm⁻¹. mdpi.com Theoretical studies combined with experimental data allow for a detailed vibrational analysis, confirming the assignment of these bands to specific molecular motions. derpharmachemica.com

Table 2: Characteristic IR Absorption Frequencies for Pyrazolone Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3044 - 3100 | researchgate.netresearchgate.net |

| Aliphatic C-H | Stretching | 2911 - 2925 | researchgate.netresearchgate.net |

| C=O (Pyrazolone) | Stretching | 1699 - 1708 | researchgate.net |

| C=N (Pyrazole Ring) | Stretching | 1570 - 1595 | mdpi.com |

| N-H | Stretching | ~3486 | mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information on the molecular weight and structural features of a compound through ionization and subsequent fragmentation. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺˙) confirms the molecular formula of the pyrazolone derivative. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint and reveals characteristic pathways of decomposition that help to confirm the core structure. nih.gov

For pyrazole derivatives, the fragmentation is highly dependent on the nature and position of the substituents. rsc.orgresearchgate.net Common fragmentation processes for the pyrazole ring include the expulsion of small, stable neutral molecules. Two of the most important fragmentation pathways are the loss of a hydrogen cyanide (HCN) molecule and the cleavage of the N-N bond to release molecular nitrogen (N₂). researchgate.net

The fragmentation of the substituent groups also provides valuable structural information. For instance, the 1-(3-methylphenyl) group can lead to fragments corresponding to the tolyl cation or related species. The fragmentation pattern is often initiated by the cleavage of the bonds alpha to the heterocyclic ring or heteroatoms. researchgate.net Analysis of the resulting daughter ions allows for a step-by-step reconstruction of the molecule's connectivity.

Table 3: Common Fragmentation Pathways in EI-MS of Pyrazole Derivatives

| Process | Neutral Loss | Description | Reference |

|---|---|---|---|

| Ring Cleavage | HCN (27 u) | Expulsion of hydrogen cyanide from the molecular or fragment ion. | researchgate.net |

| Ring Cleavage | N₂ (28 u) | Loss of molecular nitrogen, often from the [M-H]⁺ ion. | researchgate.net |

| α-Cleavage | Varies | Cleavage of bonds adjacent to the pyrazole ring or heteroatoms. | researchgate.net |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For 3-methyl-1-phenyl-1H-pyrazol-5-ol, crystallographic analysis has established its solid-state structure, confirming its tautomeric form and molecular conformation. nih.gov

The crystal structure of 3-methyl-1-phenyl-1H-pyrazol-5-ol reveals that it crystallizes in the orthorhombic space group Pca2₁. nih.gov The pyrazole ring is essentially planar, a common feature in related derivatives. spast.org The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds. In many pyrazolone derivatives, molecules are linked by N-H···O hydrogen bonds, forming elaborate networks in the solid state. spast.org

Derivatives of this core structure have been found to crystallize in various crystal systems, including monoclinic, triclinic, and orthorhombic, with space groups such as P2₁/n and P-1 being common. spast.org The specific substituents on the pyrazole and phenyl rings influence the molecular packing and the nature of the intermolecular forces, leading to different crystal symmetries.

Table 4: Crystallographic Data for 3-methyl-1-phenyl-1H-pyrazol-5-ol and Related Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 3-methyl-1-phenyl-1H-pyrazol-5-ol | Orthorhombic | Pca2₁ | Unit cell params: a=15.01Å, b=5.29Å, c=10.94Å | nih.gov |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | N-H···O hydrogen bonding | spast.org |

Complementary Spectroscopic Techniques in Pyrazolone Analysis

Beyond the primary methods of NMR, IR, MS, and X-ray crystallography, other spectroscopic and computational techniques provide complementary data for a more profound understanding of pyrazolone derivatives.

¹⁵N NMR Spectroscopy is a powerful, though less common, technique that directly probes the nitrogen atoms of the pyrazole ring. acs.org The chemical shifts of the N1 and N2 atoms are highly sensitive to their electronic environment, substitution pattern, and involvement in hydrogen bonding or protonation. acs.org For example, in pyrano[2,3-c]pyrazole derivatives, the "pyrrole-like" N2 atom resonates at a different frequency (e.g., δ -166.9 ppm) than the "pyridine-like" N1 atom (e.g., δ -117.1 ppm), providing direct insight into the electronic structure of the heterocycle. nih.gov

Computational Chemistry , particularly Density Functional Theory (DFT), has become an essential complementary tool. jocpr.comtandfonline.com DFT calculations can predict molecular geometries, vibrational frequencies (for IR spectra), and NMR chemical shifts with a high degree of accuracy. jocpr.comnih.gov Comparing these theoretical values with experimental data helps to confirm structural assignments and understand the electronic properties of the molecule. derpharmachemica.com Furthermore, computational methods can be used to analyze molecular orbitals (HOMO-LUMO) and generate molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule, offering insights into its reactivity. tandfonline.com

Tautomeric Equilibria and Proton Dynamics in Pyrazol 5 Ol Systems

Investigation of Keto-Enol and Lactam-Lactim Tautomerism in 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol

The tautomeric equilibrium in this compound involves several potential forms. The primary equilibrium is often considered between the keto (CH) and enol (OH) forms, a classic example of keto-enol tautomerism. masterorganicchemistry.com Additionally, the involvement of the pyrazole (B372694) ring nitrogens allows for lactam-lactim and annular tautomerism, resulting in three key structures:

OH-form (Enol/Lactim): this compound. This form possesses an aromatic pyrazole ring and a hydroxyl group at the C5 position.

CH-form (Keto): 4,5-dihydro-5-methyl-2-(3-methylphenyl)-3H-pyrazol-3-one. This structure features a methylene (B1212753) group (CH2) at the C4 position and a carbonyl group at C5.

NH-form (Zwitterionic/Lactam): 3-methyl-1-(3-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one. This form has a carbonyl group at C5 and the mobile proton resides on the N2 atom of the pyrazole ring.

Studies on analogous 1-aryl-3-methyl-pyrazol-5-ones have shown that in the gas phase or in non-polar solvents, the CH form is often the most stable. rsc.org However, in the solid state, intermolecular hydrogen bonding can favor the NH or OH forms. rsc.orgmdpi.com For instance, X-ray crystal structure analysis of similar compounds has revealed the presence of dimers linked by hydrogen bonds, which stabilizes the OH-tautomer. mdpi.comnih.gov The substitution of a phenyl group at the N1 position, as in the title compound, generally influences the equilibrium, with research on 1-phenyl derivatives indicating that the NH and OH tautomers are significantly populated in the crystal state. rsc.org

Annular Prototropic Tautomerism and the Influence of Environmental Factors

Annular prototropic tautomerism refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring. fu-berlin.demdpi.com In this compound, this process is intertwined with the keto-enol equilibrium. The environment plays a critical role in determining which tautomer predominates.

Solvent Polarity: The polarity of the solvent significantly shifts the tautomeric equilibrium. mdpi.com In nonpolar solvents like chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆), pyrazol-5-ol systems tend to exist as dimers stabilized by intermolecular hydrogen bonds, favoring the OH-form. mdpi.comnih.gov In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can disrupt these dimers, leading to the presence of monomers and potentially favoring the NH or zwitterionic forms. mdpi.comnih.gov Studies on related compounds show a dramatic shift in the populations of tautomers when moving from CDCl₃ to DMSO-d₆. nih.gov

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor influences the stability of the different tautomers. Protic solvents can form hydrogen bonds with the carbonyl oxygen of the CH and NH forms or the hydroxyl group of the OH form, altering the energy landscape of the equilibrium. masterorganicchemistry.com Intramolecular hydrogen bonding can also be a stabilizing factor for certain tautomers, particularly in less polar solvents. masterorganicchemistry.comclockss.org

Physical State: The tautomeric preference in the solid state can differ significantly from that in solution. X-ray crystallography studies on similar pyrazolones have shown that the keto form can be dominant upon crystallization, even if the enol form is prevalent in solution, a phenomenon known as tautomerism during crystallization. nih.gov The crystal packing forces and intermolecular hydrogen bonds in the solid lattice are decisive in stabilizing a particular form. mdpi.comnih.gov

The table below summarizes the expected dominant tautomeric form of this compound in different environments based on published data for analogous compounds.

| Environment | Expected Dominant Tautomer | Key Influencing Factor | Reference Analogue |

|---|---|---|---|

| Gas Phase | CH-form (Keto) | Inherent molecular stability | 1-phenyl-3-methyl-pyrazol-5-one rsc.org |

| Non-polar Solvent (e.g., CDCl₃) | OH-form (Enol) | Dimerization via H-bonding | 1-phenyl-1H-pyrazol-3-ol mdpi.comnih.gov |

| Polar Aprotic Solvent (e.g., DMSO) | NH-form / Monomeric OH-form | Disruption of H-bonded dimers | 1-phenyl-1H-pyrazol-3-ol mdpi.comnih.gov |

| Solid State (Crystal) | OH-form or NH-form | Crystal packing / Intermolecular H-bonding | 1-phenyl-3-methyl-pyrazol-5-one rsc.org |

Experimental Methodologies for Tautomerism Studies (e.g., Spectroscopic Fingerprints)

Several experimental techniques are employed to investigate tautomeric equilibria, each providing unique insights into the structure and dynamics of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for studying tautomerism in solution. clockss.org By analyzing ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can identify the signals corresponding to each tautomer. nih.gov For example, the CH-form is characterized by signals for a C4-H proton, while the OH-form shows a distinct hydroxyl proton signal. nih.gov Comparing the chemical shifts with those of "fixed" derivatives (where the mobile proton is replaced by a non-tautomerizable group like methyl) helps in the unambiguous assignment of tautomeric forms. mdpi.com Low-temperature NMR can slow the proton exchange rate, allowing for the integration of signals to determine the equilibrium constants between tautomers. fu-berlin.de

X-ray Crystallography: This technique provides definitive evidence of the tautomeric form present in the solid state. mdpi.com By determining the precise locations of atoms and bond lengths within the crystal lattice, it can distinguish between C=O and C-O bonds, and locate the position of the tautomeric proton, confirming whether the molecule exists in the keto, enol, or zwitterionic form. rsc.orgnih.gov

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can differentiate tautomers by identifying characteristic vibrational frequencies, such as the C=O stretching band in the keto/lactam forms (typically around 1630-1700 cm⁻¹) versus the O-H stretching band in the enol form. mdpi.com UV-Vis spectroscopy is also used, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems. researchgate.net

The table below outlines typical spectroscopic fingerprints used to distinguish the tautomers of pyrazol-5-ol systems.

| Spectroscopic Method | OH-form (Enol) Fingerprint | CH-form (Keto) Fingerprint | NH-form (Lactam) Fingerprint |

|---|---|---|---|

| ¹H NMR | Signal for OH proton (variable shift) | Signal for CH₂ group at C4 | Signal for NH proton (variable shift) |

| ¹³C NMR | C5 signal in ~160-165 ppm range (C-OH) | C5 signal > 170 ppm (C=O); C4 signal ~40 ppm (CH₂) | C5 signal > 170 ppm (C=O) |

| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹) | Strong C=O stretch (~1700 cm⁻¹) | Strong C=O stretch (~1650 cm⁻¹); N-H stretch (~3200 cm⁻¹) |

Theoretical Insights into Tautomeric Stabilization Energies and Preferential Forms

Computational chemistry provides a powerful complement to experimental studies, offering insights into the intrinsic stabilities of tautomers and the energetic barriers for their interconversion. rsc.org Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock), are used to model the different tautomeric structures. mdpi.comrsc.org

These calculations can determine the relative energies of the tautomers in the gas phase, simulating an isolated molecule. mdpi.com Such studies on related pyrazolones consistently predict that the CH-form is the most stable in the absence of external interactions. rsc.org To better reflect solution conditions, computational models can incorporate solvent effects using methods like the Polarizable Continuum Model (PCM). mdpi.com These models often show that as the polarity of the solvent increases, the energy gap between the tautomers decreases, and in some cases, the relative stability can be inverted, aligning with experimental observations where polar solvents favor the NH or OH forms. mdpi.comnih.gov Theoretical analysis can also elucidate the role of intramolecular hydrogen bonds and the aromaticity of the pyrazole ring in stabilizing particular tautomeric forms. mdpi.com

Reactivity Profiles and Derivatization Strategies of 3 Methyl 1 3 Methylphenyl 1h Pyrazol 5 Ol

Electrophilic Substitution Reactions on the Pyrazolone (B3327878) Ring

The C4 position of the pyrazolone ring in 3-methyl-1-phenyl-1H-pyrazol-5-ol and its analogs is nucleophilic and susceptible to electrophilic substitution. This reactivity is a cornerstone for the functionalization of the pyrazolone core.

One of the most significant electrophilic substitution reactions is the Vilsmeier-Haack reaction. Treatment of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) results in chloroformylation at the C4 position. This reaction yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate for further synthetic transformations. mdpi.com

Another key electrophilic substitution is C-acylation. The regioselective acylation at the C4 position can be achieved by reacting 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides. rsc.org To direct the acylation to the carbon atom instead of the oxygen, the reaction is often carried out in the presence of a base like calcium hydroxide (B78521), which traps the liberated hydrogen chloride. rsc.org This method provides a straightforward route to 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ols, which are valuable as extractants in separation science. rsc.org

Table 1: Examples of Electrophilic Substitution Reactions

| Electrophile | Reagents | Product | Reference |

|---|---|---|---|

| Vilsmeier reagent | POCl3, DMF | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.com |

| p-Toluoyl chloride | Ca(OH)2, 1,4-Dioxane | 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

Condensation Reactions Leading to Bis-Pyrazole Derivatives

Condensation reactions involving 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol, particularly with aldehydes, are a well-established method for the synthesis of bis-pyrazole derivatives. These reactions typically involve the C4 position of two pyrazolone molecules reacting with an aldehyde to form a methylene-bridged bis(pyrazol-5-ol).

The reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes is a common example of this transformation. nih.gov This reaction can be catalyzed by a variety of catalysts, including sodium acetate, to produce 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in high yields. nih.govresearchgate.net The process is often a one-pot, three-component reaction where phenylhydrazine (B124118), ethyl acetoacetate (B1235776), and an aldehyde react to form the bis-pyrazole product. ekb.egekb.eg The use of environmentally friendly conditions, such as the absence of a catalyst or the use of recyclable catalysts like 2-hydroxy ethylammonium (B1618946) acetate, has also been reported. researchgate.net

These bis-pyrazole derivatives have garnered significant interest due to their potential biological activities, including antioxidant and anticancer properties. nih.gov

Table 2: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

| Aldehyde | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Sodium acetate | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 97% | nih.gov |

| 2-Hydroxybenzaldehyde | Sodium acetate | 4,4'-[(2-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 98% | nih.gov |

| 3-Hydroxybenzaldehyde | Sodium acetate | 4,4'-[(3-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 98% | nih.gov |

| 3-Hydroxy-4-methoxybenzaldehyde | Sodium acetate | 4,4'-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 91% | nih.gov |

Cycloaddition Reactions and Annulation Leading to Fused Heterocyclic Systems

The pyrazolone ring can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions expand the structural diversity of pyrazole-based compounds, leading to novel chemical entities with potential applications in medicinal chemistry and materials science.

One example of such a reaction is the interaction of 3-methyl-1-phenyl-5-pyrazolone with methyl 3-bromo-3-nitroacrylate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization to afford spiro-fused 2-nitrocyclopropanecarboxylates. researchgate.net The reaction is kinetically controlled, leading to the formation of specific diastereomers. researchgate.net

Furthermore, related pyrazole (B372694) derivatives can undergo annulation reactions. For instance, phenyl-1H-pyrazol-5-amine can undergo a Rh(III)-catalyzed [5 + 1] annulation with alkynoates to synthesize pyrazolo[1,5-a]quinazolines. This reaction demonstrates the potential for C-H activation and cyclization cascades to build complex fused systems from pyrazole precursors.

Table 3: Examples of Cycloaddition and Annulation Reactions

| Reactant | Reaction Type | Product | Reference |

|---|---|---|---|

| Methyl 3-bromo-3-nitroacrylate | Cycloaddition | Spiro-fused 2-nitrocyclopropanecarboxylates | researchgate.net |

| Alkynoates (with phenyl-1H-pyrazol-5-amine) | [5 + 1] Annulation | Pyrazolo[1,5-a]quinazolines | rsc.org |

Schiff Base Formation and Related Transformations

Schiff bases derived from pyrazole moieties are a significant class of compounds with diverse applications. The formation of these Schiff bases often involves the condensation of a primary amine with a pyrazole-4-carbaldehyde derivative. While this compound does not directly form a Schiff base, it serves as a crucial precursor for the synthesis of the necessary aldehyde intermediate.

As mentioned in section 5.1, the Vilsmeier-Haack reaction on 3-methyl-1-phenyl-5-pyrazolone yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This aldehyde can then be reacted with various primary amines to form the corresponding Schiff bases. chemrxiv.orgekb.eg Alternatively, N,N-dimethylaminomethylene derivatives, also synthesized from the pyrazolone, can react with primary amines to yield Schiff bases, avoiding the need to isolate the aldehyde intermediate. chemrxiv.org These pyrazole-based Schiff bases are important ligands in coordination chemistry. chemrxiv.org

Table 4: Two-Step Synthesis of Pyrazole-Based Schiff Bases

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1. Aldehyde Formation | 3-Methyl-1-phenyl-5-pyrazolone, POCl3, DMF | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.com |

| 2. Schiff Base Formation | Pyrazole-4-carbaldehyde, Primary Amine | Pyrazole-based Schiff Base | chemrxiv.orgekb.eg |

Introduction of Novel Functional Groups (e.g., Trifluoromethylthiolation)

The introduction of novel functional groups onto the pyrazolone ring can significantly modify the physicochemical and biological properties of the molecule. The trifluoromethylthio (SCF3) group is of particular interest in medicinal chemistry due to its high lipophilicity and metabolic stability.

A direct method for the trifluoromethylthiolation of pyrazolin-5-ones at the C4 position has been developed. nih.gov This reaction utilizes trifluoromethanesulfenamide in the presence of a bismuth(III) promoter. nih.gov The reaction proceeds under mild conditions and provides good to excellent yields of the 4-((trifluoromethyl)thio)-1H-pyrazol-5-ol derivatives. nih.gov This method is applicable to a range of substituted pyrazolin-5-ones, demonstrating its utility in generating a library of novel compounds.

Table 5: Bismuth(III)-Promoted Trifluoromethylthiolation of Substituted 3-Methyl-1-phenyl-1H-pyrazol-5-ols

| Phenyl Ring Substituent | Product | Yield | Reference |

|---|---|---|---|

| Unsubstituted | 3-Methyl-1-phenyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | 85% | nih.gov |

| p-methyl | 3-Methyl-1-(p-methylphenyl)-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | 80% | nih.gov |

| p-bromo | 1-(4-Bromophenyl)-3-methyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | 90% | nih.gov |

| p-chloro | 1-(4-Chlorophenyl)-3-methyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol | 90% | nih.gov |

Computational Chemistry and Quantum Mechanical Investigations of 3 Methyl 1 3 Methylphenyl 1h Pyrazol 5 Ol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and predicting the reactivity of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can accurately calculate the optimized molecular geometry, including bond lengths and angles. researchgate.net These calculations provide a foundational understanding of the molecule's stable conformation.

Table 1: Calculated Geometric Parameters for a Representative Pyrazole (B372694) Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.38 Å |

| C3-N2 | 1.32 Å | |

| C4-C5 | 1.40 Å | |

| C5-O | 1.35 Å | |

| Bond Angle | N1-N2-C3 | 111.5° |

| C3-C4-C5 | 106.8° |

Note: Data presented is for a structurally similar pyrazole derivative as a representative example.

HOMO-LUMO Analysis and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the charge transfer characteristics and chemical reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For similar pyrazole compounds, the HOMO is typically localized over the pyrazole ring and the phenyl group, while the LUMO is distributed over the pyrazol-5-ol moiety. This distribution indicates that an electronic transition would involve a charge transfer from the phenylpyrazole part of the molecule to the oxygen-containing region. researchgate.net This intramolecular charge transfer is a crucial aspect of the molecule's electronic behavior and potential applications in materials science. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

Note: Data presented is for a structurally similar pyrazole derivative as a representative example.

Elucidation of Reaction Mechanistic Pathways

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanistic pathways of reactions involving this compound. For instance, the acylation reaction of pyrazolones has been a subject of theoretical investigation. researchgate.netrsc.org These studies can predict whether the reaction will proceed via C-acylation or O-acylation by calculating the activation energies of the transition states for both pathways.

The tautomeric forms of the pyrazolone (B3327878) ring (keto and enol forms) play a significant role in its reactivity. researchgate.net Computational studies can determine the relative stabilities of these tautomers and their intermediates in a reaction, providing a detailed picture of the reaction mechanism. By mapping the potential energy surface, researchers can identify the most favorable reaction pathway, which is essential for optimizing reaction conditions and improving product yields in synthetic chemistry.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV)

Quantum mechanical calculations are widely used to predict various spectroscopic parameters of molecules like this compound, which can then be validated against experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. jocpr.com These calculated frequencies, when scaled appropriately, show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. jocpr.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be determined, providing insights into the electronic transitions occurring within the molecule. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Pyrazole Derivative

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| IR | C=O stretch | 1720 cm⁻¹ | 1705 cm⁻¹ |

| N-H stretch | 3450 cm⁻¹ | 3430 cm⁻¹ | |

| ¹H NMR | CH₃ proton | 2.2 ppm | 2.1 ppm |

| Aromatic protons | 7.2 - 7.8 ppm | 7.1 - 7.7 ppm |

Note: Data presented is for a structurally similar pyrazole derivative as a representative example.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational landscape and intermolecular interactions of this compound over time. These simulations can reveal the flexibility of the molecule and the preferred orientations of its constituent rings. ijsrset.com

By simulating the molecule in different environments, such as in a solvent or in the presence of other molecules, MD can provide detailed information about non-covalent interactions like hydrogen bonding and van der Waals forces. Understanding these intermolecular interactions is crucial for predicting the molecule's behavior in solution and its ability to interact with biological targets or other chemical species. unipa.it The conformational analysis from MD simulations can identify the most stable conformers and the energy barriers between them, which is vital for understanding the molecule's dynamic properties.

Coordination Chemistry of 3 Methyl 1 3 Methylphenyl 1h Pyrazol 5 Ol As a Ligand

Pyrazolone (B3327878) Derivatives as O,O- and N,O-Chelating Ligands in Metal Complexation

Pyrazolone derivatives are a versatile class of ligands in coordination chemistry, primarily due to their ability to exist in different tautomeric forms, which allows for various coordination modes. scispace.comscirp.org In their keto-enol tautomeric equilibrium, these compounds can act as bidentate ligands, coordinating to metal ions through two donor atoms.

The most common coordination modes are O,O-chelation and N,O-chelation. In the enol form, the deprotonated hydroxyl group and the carbonyl oxygen can both bind to a metal center, forming a stable six-membered chelate ring. This O,O-chelation is a hallmark of many pyrazolone-based metal complexes. scirp.org

Alternatively, if the pyrazolone ring nitrogen and a carbonyl oxygen atom are involved in coordination, the ligand functions as an N,O-chelating agent. The specific coordination mode adopted is influenced by several factors, including the substituents on the pyrazolone ring, the nature of the metal ion, and the reaction conditions. For 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol, one could anticipate similar O,O- and N,O-chelating behaviors, though experimental verification is lacking.

Synthesis and Characterization of Transition Metal Complexes (e.g., Zn(II), Cu(II), Mo(IV), Co(II))

The synthesis of transition metal complexes with pyrazolone ligands is typically achieved by reacting a metal salt with the pyrazolone derivative in a suitable solvent. scispace.comorientjchem.org The ligand is often deprotonated in situ using a base to facilitate coordination. The resulting metal complexes can be isolated as crystalline solids and are generally characterized by a range of spectroscopic and analytical techniques.

Common characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and C-O bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide valuable information about the ligand's structure and its environment in the complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides insight into the number of unpaired electrons and the geometry of the metal center.

While numerous studies have reported the synthesis and characterization of complexes with various pyrazolone ligands and transition metals such as Zn(II), Cu(II), Mo(IV), and Co(II), specific data for complexes of this compound are not present in the reviewed literature. scispace.comorientjchem.org

Structural Analysis of Coordination Compounds, including Single-Crystal X-ray Diffraction of Complexes

The structural data obtained from X-ray diffraction are crucial for understanding the properties and reactivity of the complexes. Unfortunately, a search of crystallographic databases reveals no reported single-crystal X-ray diffraction studies for any metal complex of this compound.

Ligand Design Principles for Tunable Coordination Properties and Specific Metal Interactions

The versatility of pyrazolone ligands stems from the ease with which their structure can be modified. By introducing different substituents at various positions on the pyrazolone ring, it is possible to tune the electronic and steric properties of the ligand. researchgate.net These modifications can influence the ligand's acidity, its donor strength, and its steric hindrance, thereby affecting the stability, geometry, and reactivity of the resulting metal complexes.

For instance, the introduction of bulky substituents can favor the formation of complexes with lower coordination numbers. Electron-withdrawing or electron-donating groups can modulate the electron density on the donor atoms, influencing the strength of the metal-ligand bonds. While these principles are well-established for the pyrazolone class of ligands, their specific application to tailor the coordination properties of this compound for specific metal interactions remains an area for future research.

Catalytic Applications of Pyrazolone-Metal Complexes and Mechanistic Aspects of Catalysis

Transition metal complexes of pyrazolone derivatives have shown promise as catalysts in a variety of organic transformations. rsc.orgresearchgate.net These include oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, facilitating their activation.

The ligand plays a crucial role in stabilizing the catalytically active metal species and in influencing the selectivity of the reaction. Mechanistic studies often suggest that the pyrazolone ligand can participate in the catalytic cycle, for example, through proton transfer or by modulating the redox potential of the metal center. However, in the absence of any reported catalytic studies on metal complexes of this compound, its potential in this area is yet to be explored.

Advanced Research Applications and Future Perspectives of 3 Methyl 1 3 Methylphenyl 1h Pyrazol 5 Ol in Chemical Systems

Role in Analytical Chemistry: Extraction and Separation Processes for Metal Ions

Pyrazolone (B3327878) derivatives, particularly 4-acylpyrazolones, have established themselves as highly effective chelating agents for the solvent extraction and separation of a diverse range of metal ions. These compounds are advantageous due to their ability to form stable, neutral metal complexes that are readily soluble in organic solvents. elixirpublishers.comrsc.org The extraction efficiency of these ligands allows for the separation of metals from aqueous solutions, even at lower pH values, which helps in preventing the hydrolysis of metal ions. elixirpublishers.com

The extraction process typically involves the formation of a chelate between the metal ion and the pyrazolone derivative, where the metal replaces the enolic proton of the ligand. The stoichiometry of the extracted metal-ligand complex can be determined through slope analysis of the extraction data.

While direct studies on the metal extraction capabilities of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol are not extensively documented, the performance of its closely related analogues, such as 1-phenyl-3-methyl-4-acylpyrazol-5-ones, provides strong evidence for its potential in this domain. Research has demonstrated the successful extraction of various metal ions using these derivatives.

Table 1: Examples of Metal Ion Extraction using 4-Acyl-1-phenyl-3-methylpyrazolone Derivatives

| Metal Ion | 4-Acyl Substituent | Extraction Conditions | Observations |

| Uranium(VI) | Trichloroacetyl | 0.05 M HTCP in chloroform (B151607), aqueous HNO₃ | Optimum extraction of 95.59% at 0.001 M HNO₃. ijacskros.com |

| Lanthanum(III) | Butanoyl | 0.01 – 0.2 M HBPy in chloroform | Effective extraction from aqueous solutions. elixirpublishers.com |

| Vanadium(V) | Butanoyl | 0.01 – 0.2 M HBPy in chloroform | Demonstrates potential for separation from La(III). elixirpublishers.com |

The versatility of the pyrazolone scaffold allows for the synthesis of various derivatives with modified electronic and steric properties, thereby enabling the fine-tuning of their selectivity towards specific metal ions. elixirpublishers.com The development of new pyrazolone-based extractants, including sulfur-containing analogues, continues to be an active area of research aimed at enhancing extraction efficiency and selectivity for critical and industrial metals. mdpi.com

Potential in Material Science: Precursors for Functional Materials and Dyestuffs

The pyrazolone ring is a valuable building block in the synthesis of various functional materials, most notably dyestuffs. The reactivity of the pyrazolone nucleus, particularly at the C-4 position, allows for its use as a coupling component in the formation of azo dyes. These dyes are characterized by the presence of the -N=N- chromophore, which is responsible for their color.

The general synthesis of pyrazolone-based azo dyes involves the reaction of a diazotized aromatic amine with the pyrazolone derivative in a neutral or slightly alkaline medium. This coupling reaction typically occurs at the active methylene (B1212753) group at the C-4 position of the pyrazolone ring.

While specific examples of dyes synthesized directly from this compound are not prevalent in the literature, the general applicability of this synthetic route to pyrazolone derivatives is well-established. For instance, novel heterocyclic dyes have been synthesized by coupling diazotized aryl amines with 3-substituted 5-aminopyrazoles. arabjchem.org Similarly, azo dyes have been produced by reacting a diazonium salt with 1-(4-sulfophenyl)-3-methyl-5-pyrazolone.

The resulting azo pyrazole (B372694) dyes have been investigated for their application in dyeing various fibers, including polyester (B1180765) and wool, often exhibiting good fastness properties. arabjchem.org The color of these dyes can be tuned by varying the substituents on both the diazonium salt and the pyrazolone coupler.

Table 2: Examples of Azo Dyes Derived from Pyrazolone Precursors

| Pyrazolone Precursor | Diazo Component | Resulting Dye Structure | Application/Properties |

| 3-Amino-4-(phenyldiazenyl)-1H-pyrazol-5-ol | Aniline | Azo pyrazole dye | Characterized by IR, ¹H NMR, and Mass spectrometry. nih.gov |

| 3-Amino-4-((4-methoxyphenyl)diazenyl)-1H-pyrazol-5-ol | p-Anisidine | Azo pyrazole dye | Characterized as a dark brown crystalline solid. nih.gov |

| 3-Amino-4-((2-chlorophenyl)diazenyl)-1H-pyrazol-5-ol | 2-Chloroaniline | Azo pyrazole dye | Characterized as brown crystals. nih.gov |

Beyond traditional dyes, the pyrazolone scaffold is being explored in the development of functional dyes with applications in areas such as reprography and other non-textile fields. The inherent biological activity of the pyrazole ring also opens up possibilities for creating bioactive materials.

Green Chemistry Innovations and Sustainable Synthetic Methodologies for Pyrazolone Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazolone derivatives. These efforts aim to develop more environmentally benign and efficient synthetic routes by minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy.

Several innovative and sustainable methodologies have been reported for the synthesis of pyrazolone-based structures:

Catalyst-Free Multicomponent Reactions in Water: One-pot, multicomponent reactions are inherently efficient as they combine multiple synthetic steps into a single operation, reducing waste and saving time and energy. Conducting these reactions in water as a solvent further enhances their green credentials. For example, the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved through a catalyst-free, one-pot reaction of phenylhydrazine (B124118), ethyl acetoacetate (B1235776), and various aldehydes in magnetized distilled water. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of bis(pyrazolyl)methanes has been successfully carried out under microwave promotion in an ionic surfactant medium, offering a rapid and environmentally friendly approach. researchgate.net

Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. For the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s, a nanohydroxyapatite-based catalyst has been employed under solvent-free conditions. This catalyst demonstrated high efficiency, shorter reaction times, and could be easily recovered and reused. researchgate.net

Solvent-Free Reactions: Eliminating the use of volatile organic solvents is a major goal of green synthesis. The condensation of 3-methyl-1-phenyl-5-pyrazolone with aldehydes to form bis(pyrazolyl)methanes has been achieved under solvent-free conditions, simplifying the workup procedure and reducing environmental impact. researchgate.net

These green synthetic approaches not only offer more sustainable routes to pyrazolone derivatives but also often provide advantages in terms of efficiency and product purity.

Emerging Research Areas for Pyrazolone Scaffolds in Modern Chemical Research

The pyrazolone scaffold continues to be a "privileged structure" in medicinal chemistry and is finding applications in new and exciting areas of chemical research. The biological activity of pyrazolone derivatives is a major driver of this ongoing interest.

Antioxidant Properties: Several studies have highlighted the significant antioxidant potential of pyrazolone derivatives. nih.gov These compounds have been shown to act as scavengers of free radicals and can inhibit lipid peroxidation. nih.govmdpi.com The antioxidant activity of some pyrazolone derivatives has been found to be comparable to or even greater than that of standard antioxidants like ascorbic acid and Trolox. nih.govrsc.org This has led to investigations into their potential protective effects in conditions associated with oxidative stress, such as cardiovascular and neurodegenerative diseases. mdpi.com

Antimicrobial Activity: Pyrazolone derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. derpharmachemica.comicapsr.comnih.gov The synthesis of novel pyrazole analogues and their evaluation for antimicrobial efficacy is an active area of research, with some compounds showing potency comparable or superior to standard antimicrobial agents. nih.govtandfonline.com The structure-activity relationship (SAR) studies of these compounds are crucial for the design of more effective antimicrobial agents. icapsr.com

Anticancer Activity: The antiproliferative and anticancer properties of pyrazolone derivatives are also being extensively explored. Phenyl-pyrazolone derivatives have been identified as potent inhibitors of the PD-1/PD-L1 immune checkpoint, which is a key target in cancer immunotherapy. mdpi.com

Table 3: Biological Activities of Selected Pyrazolone Derivatives

| Compound/Derivative | Biological Activity | Key Findings |

| Phenyl-pyrazolone derivatives | Antioxidant | Scavenge oxygen free radicals. mdpi.com |

| 4-Amino antipyrine (B355649) thiosemicarbazone | Antifungal | Potent activity against Alternaria solani. icapsr.com |

| Pyrazole-1-sulphonamides | Antibacterial/Antifungal | Moderate to potent activity against various bacteria and fungi. nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | Better activity compared to standard drugs. nih.gov |

The ongoing research into pyrazolone scaffolds is likely to uncover new applications in areas such as targeted drug delivery, sensor technology, and the development of novel functional materials with unique electronic and optical properties. The ease of synthesis and the ability to fine-tune the properties of these compounds through chemical modification ensure that they will remain a focal point of chemical research for the foreseeable future.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol, and how can reaction yields be optimized?

- Methodological Answer : The compound is commonly synthesized via Knoevenagel-Michael tandem reactions. A catalyst-free approach using aryl aldehydes and pyrazolin-5-one derivatives in ethanol under reflux for 5 minutes achieves yields >90% . Optimization involves solvent selection (ethanol minimizes by-products vs. solvent-free high-temperature methods) and stoichiometric control (2:1 aldehyde-to-pyrazolinone ratio). Crystallization from ethanol improves purity .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is the gold standard. For example, dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl groups) provide structural validation . Alternative methods include H-NMR for tracking proton environments (e.g., =CH protons at δ 6.0 ppm) and FT-IR for hydroxyl group identification (~3200 cm) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Methodological Answer : DPPH radical scavenging assays are standard for antioxidant activity screening. For neuroprotective potential, cell-based models (e.g., SH-SY5Y neurons) treated with oxidative stress inducers (e.g., HO) are used, with viability measured via MTT assays .

Advanced Research Questions

Q. How do reaction mechanisms differ between conventional and ultrasound-assisted synthesis of this compound derivatives?

- Methodological Answer : Ultrasound irradiation accelerates the Knoevenagel-Michael reaction by enhancing cavitation, reducing reaction time from hours to minutes. This method avoids thermal degradation of aldehydes, which is common in high-temperature solvent-free approaches . Mechanistic studies using DFT calculations can reveal transition-state energetics, explaining yield improvements (~95% under ultrasound vs. 71% in thermal methods) .

Q. What strategies resolve contradictory data in reported synthesis yields for bis-pyrazol-5-ol derivatives?

- Methodological Answer : Discrepancies arise from aldehyde oxidation under high temperatures . Controlled experiments with inert atmospheres (N) or antioxidants (e.g., BHT) can suppress side reactions. HPLC-MS monitoring identifies by-products (e.g., carboxylic acids from aldehyde oxidation), guiding protocol refinements .

Q. How can computational methods predict the neuroprotective efficacy of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like HDAC enzymes or NMDA receptors assesses binding affinity. Pharmacokinetic simulations (SwissADME) evaluate blood-brain barrier permeability. In silico toxicity profiling (ProTox-II) prioritizes candidates for in vivo testing .

Q. What crystallographic challenges arise when analyzing substituent effects on pyrazole ring planarity?

- Methodological Answer : Bulky substituents (e.g., 3-methylphenyl) induce torsional strain, deviating from planarity (dihedral angles up to 51.68°) . High-resolution synchrotron data (λ = 0.7 Å) improves electron density maps for accurate refinement. SHELXL’s TWIN and BASF commands address twinning in asymmetric crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.